(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol (1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol
Brand Name: Vulcanchem
CAS No.: 19902-30-8
VCID: VC0010632
InChI: InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1
SMILES: CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol

CAS No.: 19902-30-8

Main Products

VCID: VC0010632

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol - 19902-30-8

CAS No. 19902-30-8
Product Name (1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Standard InChI InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1
Standard InChIKey OBSHMGYCMVPNRU-MCZMQQNQSA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C)O
SMILES CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O
Canonical SMILES CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O
Synonyms (1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol
PubChem Compound 11063977
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator